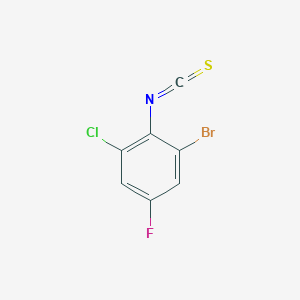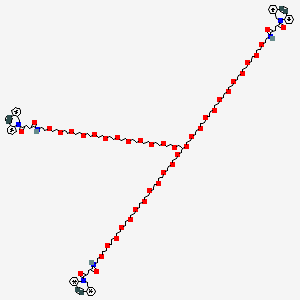
Propane-1,2,3-(PEG11-DBCO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-1,2,3-(PEG11-DBCO) is a branched polyethylene glycol (PEG) reagent with three terminal dibenzocyclooctyne (DBCO) groups. This compound is primarily used in click chemistry reactions due to its ability to react with azides under mild conditions, forming stable triazole linkages. The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various aqueous applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-(PEG11-DBCO) typically involves the conjugation of DBCO groups to a branched PEG backboneCommon reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of Propane-1,2,3-(PEG11-DBCO) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The compound is typically produced under controlled conditions to ensure consistency and quality .
化学反応の分析
Types of Reactions
Propane-1,2,3-(PEG11-DBCO) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The most common reagent used in reactions with Propane-1,2,3-(PEG11-DBCO) is azide. The reaction typically occurs in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reaction conditions are generally mild, often performed at room temperature .
Major Products Formed
The primary product formed from the reaction of Propane-1,2,3-(PEG11-DBCO) with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .
科学的研究の応用
Propane-1,2,3-(PEG11-DBCO) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties .
作用機序
The mechanism of action of Propane-1,2,3-(PEG11-DBCO) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO groups react with azides to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for applications in living systems .
類似化合物との比較
Propane-1,2,3-(PEG11-DBCO) is unique due to its branched structure and multiple DBCO groups, which enhance its reactivity and solubility. Similar compounds include:
Propane-1,2,3-(PEG4-DBCO): A shorter PEG chain variant with similar reactivity but lower solubility.
Propane-1,2,3-(PEG11-NHS): Contains NHS ester groups instead of DBCO, used for amine-reactive conjugation.
Propane-1,2,3-(PEG11-Alkyne): Features terminal alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
特性
分子式 |
C132H194N6O42 |
|---|---|
分子量 |
2537.0 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141) |
InChIキー |
LGHOVHRXLAKLME-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
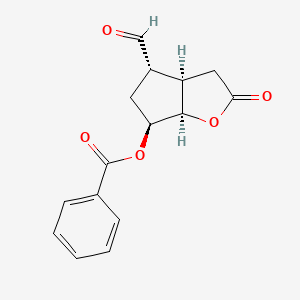

![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
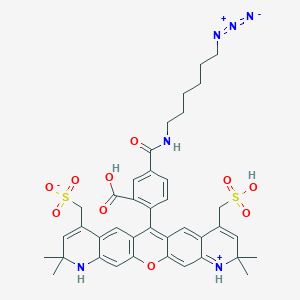
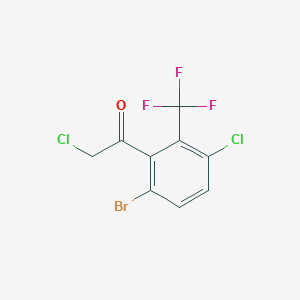

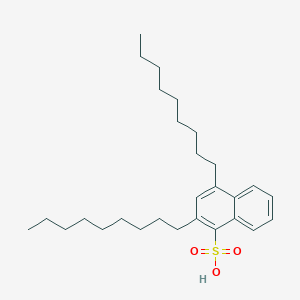

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)
